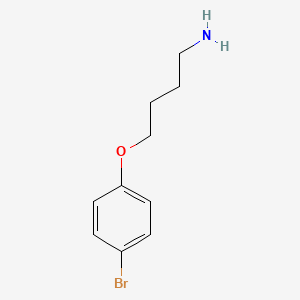

4-(4-Bromophenoxy)butan-1-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-bromophenoxy)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTVWJMQGCYIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Strategic Approaches to the Synthesis of 4-(4-Bromophenoxy)butan-1-amine

The synthesis of this compound can be achieved through several distinct pathways. These routes are designed to efficiently construct the target molecule by forming the aryl ether bond and the terminal amine group in separate, optimized steps. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Exploration of Ethereal Bond Formation Routes

The formation of the ether linkage between the 4-bromophenol (B116583) and the butane (B89635) chain is a critical step in the synthesis. Two primary methods for this transformation are the classical Williamson ether synthesis and modern transition-metal-catalyzed procedures.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com For the synthesis of this compound, a two-step approach is typically employed. The first step involves the formation of a key intermediate, 1-bromo-4-(4-bromophenoxy)butane.

This is achieved by reacting the sodium or potassium salt of 4-bromophenol with a large excess of 1,4-dibromobutane. The use of an excess of the dihalide is crucial to minimize the formation of the symmetrical diether byproduct. The phenoxide, generated by a suitable base, acts as a nucleophile, displacing one of the bromide ions from 1,4-dibromobutane. The resulting primary alkyl halide, 1-bromo-4-(4-bromophenoxy)butane, is an ideal substrate for subsequent conversion to the primary amine.

Table 1: Representative Conditions for Williamson Ether Synthesis of 1-bromo-4-(4-bromophenoxy)butane

| Parameter | Condition |

| Nucleophile | 4-Bromophenol |

| Electrophile | 1,4-Dibromobutane (in excess) |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |

| Solvent | Acetone, Dimethylformamide (DMF), or Acetonitrile (B52724) |

| Temperature | Reflux |

| Duration | Several hours |

Transition-metal-catalyzed reactions, particularly those based on copper, offer an alternative to the Williamson ether synthesis. The Ullmann condensation, a classic copper-catalyzed reaction, can be used to form aryl ethers. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base at elevated temperatures. organic-chemistry.orgwikipedia.org

In a potential application for this synthesis, 4-bromophenol could be coupled with a suitably protected 4-bromo-1-butanol. However, the traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 200°C) and polar, high-boiling solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org Modern variations using soluble copper catalysts with ligands such as amino acids or 1,10-phenanthroline (B135089) can proceed under milder conditions. researchgate.net

Table 2: General Conditions for a Classic Ullmann-type Ether Synthesis

| Parameter | Condition |

| Aryl Component | 4-Bromophenol |

| Alkyl Component | 4-Halo-1-butanol (or derivative) |

| Catalyst | Copper(I) oxide (Cu₂O), Copper powder, or Copper(I) iodide (CuI) |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) |

| Solvent | Pyridine (B92270), Dimethylformamide (DMF) |

| Temperature | 120-210 °C |

Amine Group Installation Methodologies

Following the formation of the ether linkage, or as part of a convergent strategy, the terminal amine group must be installed. Key methods include reductive amination of an aldehyde precursor and the Gabriel synthesis from an alkyl halide.

Reductive amination is a highly effective method for converting aldehydes or ketones into amines. masterorganicchemistry.comyoutube.com This pathway requires the synthesis of the aldehyde precursor, 4-(4-bromophenoxy)butanal. The synthesis of this aldehyde can be challenging but may be accomplished through methods like the Heck reaction, coupling an aryl bromide with an unsaturated alcohol like 3-buten-1-ol, followed by isomerization or oxidation. google.com

Once the aldehyde is obtained, it can be reacted with ammonia (B1221849) to form an intermediate imine. This imine is then reduced in situ to the primary amine. organic-chemistry.org Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred because they selectively reduce the protonated imine in the presence of the starting aldehyde, preventing reduction of the aldehyde to an alcohol. masterorganicchemistry.comyoutube.com

Table 3: Typical Conditions for Reductive Amination

| Parameter | Condition |

| Substrate | 4-(4-Bromophenoxy)butanal |

| Amine Source | Ammonia (NH₃) or Ammonium (B1175870) Chloride (NH₄Cl) |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent | Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH), or Dichloroethane (DCE) |

| pH | Mildly acidic (pH ~6-7) |

| Temperature | Room Temperature |

The Gabriel synthesis provides a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can occur with direct amination. wikipedia.orglibretexts.org This method is particularly well-suited for converting the intermediate 1-bromo-4-(4-bromophenoxy)butane (prepared via Williamson ether synthesis) into the final product.

The synthesis begins with the N-alkylation of potassium phthalimide (B116566) with the alkyl halide. masterorganicchemistry.com The phthalimide anion, being a soft nucleophile, attacks the primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide intermediate. libretexts.org This intermediate is stable and does not undergo further alkylation. The final step involves the cleavage of the phthalimide group to release the desired primary amine. This is most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which involves heating the N-alkylphthalimide with hydrazine (B178648) hydrate. wikipedia.org This process yields the primary amine along with a stable phthalhydrazide (B32825) precipitate, which can be removed by filtration.

Table 4: Representative Conditions for Gabriel Synthesis

| Step | Parameter | Condition |

| 1. Alkylation | Substrate | 1-bromo-4-(4-bromophenoxy)butane |

| Reagent | Potassium Phthalimide | |

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 60-100 °C | |

| 2. Deprotection | Reagent | Hydrazine Hydrate (N₂H₄·H₂O) |

| Solvent | Ethanol (EtOH) or Methanol (MeOH) | |

| Temperature | Reflux |

Nitrile Reduction Pathways for Amine Formation

The conversion of the precursor, 4-(4-bromophenoxy)butanenitrile, to this compound involves the reduction of the carbon-nitrogen triple bond (C≡N) to a primary amine (-CH₂-NH₂). This transformation adds two hydrogen atoms across the π-bonds of the nitrile group. Several established and modern reduction methodologies are applicable.

Commonly employed methods include the use of strong hydride-donating agents or catalytic hydrogenation. commonorganicchemistry.comlibretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting amine. chemguide.co.uk

Catalytic hydrogenation offers an alternative pathway, utilizing hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum are frequently used. commonorganicchemistry.comchemguide.co.uk These reactions are often performed under pressure and may require elevated temperatures. A key consideration during catalytic hydrogenation of nitriles is the potential formation of secondary and tertiary amine byproducts. This can often be suppressed by conducting the reaction in the presence of ammonia. commonorganicchemistry.com

More recent developments in reduction chemistry have provided milder and more selective reagents. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or diisopropylaminoborane, are effective in reducing nitriles. commonorganicchemistry.comnih.gov Studies have also explored catalyst-free reductions using reagents like ammonia borane under thermal conditions, which presents an environmentally benign option with hydrogen and ammonia as byproducts. nih.gov

Table 1: Comparison of Nitrile Reduction Methods for Amine Synthesis

| Method | Reagents & Typical Conditions | Advantages | Potential Disadvantages | Citations |

|---|---|---|---|---|

| Hydride Reduction | 1. LiAlH₄ in diethyl ether or THF2. Acid/water workup | High reactivity and yield; generally applicable. | Pyrophoric reagent requiring anhydrous conditions; non-selective for other reducible groups. | libretexts.orgchemguide.co.uk |

| Catalytic Hydrogenation | H₂ gas, Raney Ni, Pd/C, or Pt catalyst | Industrially scalable; catalyst can be recycled. | Potential for secondary/tertiary amine byproducts; may require high pressure/temperature. | commonorganicchemistry.comchemguide.co.uk |

| Borane Reduction | BH₃-THF or BH₃-SMe₂ | Milder than LiAlH₄; can offer better selectivity. | BH₃-THF can decompose; BH₃-SMe₂ has an unpleasant odor. | commonorganicchemistry.com |

| Ammonia Borane Reduction | Ammonia borane (NH₃BH₃), heat | Catalyst-free; environmentally benign byproducts (H₂, NH₃). | Requires thermal conditions; may not be suitable for heat-sensitive substrates. | nih.gov |

Optimization of Reaction Conditions and Process Scalability Research

To ensure efficient and high-purity synthesis of this compound, particularly on a larger scale, optimization of reaction parameters is crucial. Key factors include the choice of solvent, temperature, and catalyst system.

Solvent Effects and Temperature Control in Reaction Efficiency

The choice of solvent is intrinsically linked to the chosen reduction method. For hydride reductions with LiAlH₄ or boranes, anhydrous aprotic ethereal solvents like THF or diethyl ether are mandatory to prevent quenching of the highly reactive hydride reagent. chemguide.co.uknih.gov The boiling point of the solvent often dictates the maximum temperature for reactions requiring heat. For instance, reductions that are sluggish at room temperature can be brought to completion by refluxing in THF. nih.gov

Temperature control is critical for managing reaction kinetics and selectivity. While some nitrile reductions proceed efficiently at ambient temperatures, others may require heating to achieve a reasonable reaction rate, especially with less reactive substrates. nih.gov Conversely, exothermic reactions, such as those involving LiAlH₄, may require initial cooling to control the reaction rate and prevent side reactions.

Catalyst Systems for Enhanced Yield and Selectivity

In catalytic hydrogenation, the choice of catalyst and its loading are primary variables for optimization. Raney Nickel is a cost-effective and highly active catalyst, while palladium and platinum catalysts, though more expensive, can offer higher selectivity and operate under milder conditions. chemguide.co.uk Catalyst deactivation and the potential for side reactions are key challenges. As mentioned, the addition of ammonia or a similar base can significantly enhance the selectivity for the primary amine by inhibiting the intermediate imine from reacting with the product amine. commonorganicchemistry.com

Recent research into borane-catalyzed hydroboration highlights the potential for metal-free catalytic systems, which can improve chemoselectivity and avoid trace metal contamination in the final product. ed.ac.uk

Table 2: Parameters for Optimization in the Synthesis of this compound

| Parameter | Influence on Reaction | Optimization Considerations |

|---|---|---|

| Solvent | Solubilizes reactants; determines reaction temperature (boiling point); must be compatible with reagents (e.g., anhydrous for hydrides). | Select solvent based on reduction method (e.g., THF for LiAlH₄, alcohols for some hydrogenations). |

| Temperature | Affects reaction rate and selectivity; controls exothermic events. | Cool highly exothermic reactions initially; heat sluggish reactions to increase rate. Optimal temperature balances rate and byproduct formation. |

| Catalyst | (For hydrogenation) Determines reaction rate and pathway. | Screen catalysts (Ni, Pd, Pt) for activity and selectivity. Optimize catalyst loading to balance cost and efficiency. |

| Additives | (For hydrogenation) Can suppress side reactions. | Use of ammonia or ammonium hydroxide (B78521) to minimize secondary/tertiary amine formation. |

Purification Strategies for High-Purity Compound Isolation

Isolating this compound in high purity from the reaction mixture requires a multi-step approach. Following the reduction, the workup procedure is dictated by the reagents used.

For LiAlH₄ reductions, the workup involves carefully quenching the excess hydride followed by filtration to remove aluminum salts. For catalytic methods, the catalyst is first removed by filtration. The resulting crude product is often a mixture of the desired amine, unreacted starting material, and byproducts.

A standard and effective method for purifying amines is through an acid-base extraction . The crude mixture is dissolved in a water-immiscible organic solvent, and the solution is washed with an aqueous acid (e.g., HCl). The basic amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then separated, and the pH is raised with a base (e.g., NaOH) to neutralize the ammonium salt, regenerating the free amine which can then be extracted back into an organic solvent.

For achieving very high purity, the amine can be converted to a crystalline salt (e.g., a hydrochloride or hydrobromide salt). This salt can be purified by recrystallization from a suitable solvent system. Once a high-purity salt is obtained, the free amine can be liberated by treatment with a base.

Advanced Chemical Transformations of this compound

The presence of a primary amine group makes this compound a versatile building block for further chemical synthesis. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in a wide range of reactions.

Functionalization of the Primary Amine Moiety

The primary amine is a key reactive handle for introducing new functional groups and building molecular complexity. Common transformations include acylation, sulfonylation, and alkylation.

Acylation: Primary amines react readily with acid chlorides or acid anhydrides to form stable amide derivatives. libretexts.org For example, reacting this compound with acetyl chloride in the presence of a base (like pyridine or triethylamine (B128534) to neutralize the HCl byproduct) yields N-[4-(4-bromophenoxy)butyl]acetamide. This reaction is typically fast, high-yielding, and proceeds at room temperature. libretexts.org

Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides to form sulfonamides. libretexts.org For instance, reaction with p-toluenesulfonyl chloride under basic conditions would yield N-[4-(4-bromophenoxy)butyl]-4-methylbenzenesulfonamide.

Alkylation: The amine can be alkylated by reacting it with alkyl halides in an S_N2 reaction. However, this reaction is often difficult to control, as the resulting secondary amine is also nucleophilic and can react further, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. libretexts.orglibretexts.org Using a large excess of the starting amine can favor the formation of the mono-alkylated product.

Table 3: Selected Functionalization Reactions of the Primary Amine Group

| Reaction Type | Reagent Example | Product Class | General Product Structure |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | R-NH-C(=O)CH₃ |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | R-NH-S(=O)₂-C₆H₄-CH₃ |

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | R-NH-CH₃ |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine | R-NH-CH(CH₃)₂ |

R represents the 4-(4-bromophenoxy)butyl group.

of this compound

The chemical compound this compound serves as a versatile building block in organic synthesis, owing to the presence of two key reactive sites: the primary amine group and the bromine-substituted aromatic ring. These functional groups allow for a diverse range of chemical transformations, enabling the construction of a wide array of more complex molecules. This article explores the synthetic methodologies and mechanistic aspects associated with the derivatization of this compound.

Reactivity of the Primary Amine Group

The primary amine functionality of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. These reactions are fundamental to the elaboration of the molecule's structure and the introduction of diverse functional groups.

The primary amine of this compound can be readily acylated by reacting with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions typically proceed under basic conditions to neutralize the hydrogen halide byproduct.

For instance, the reaction of this compound with a suitable acyl chloride in the presence of a base like triethylamine or pyridine results in the formation of the corresponding N-[4-(4-bromophenoxy)butyl]amide. The general scheme for this reaction is as follows:

Scheme 1: General Amidation Reaction

R-COCl + H₂N-(CH₂)₄-O-C₆H₄-Br → R-CONH-(CH₂)₄-O-C₆H₄-Br + HCl

Where R represents a generic organic substituent.

Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride:

Scheme 2: General Sulfonamide Formation

R-SO₂Cl + H₂N-(CH₂)₄-O-C₆H₄-Br → R-SO₂NH-(CH₂)₄-O-C₆H₄-Br + HCl

Where R represents a generic organic substituent.

These reactions are valuable for introducing a wide range of functionalities and for modifying the biological and physical properties of the parent molecule.

Alkylation of the primary amine group leads to the formation of secondary, tertiary amines, and even quaternary ammonium salts. However, direct alkylation with alkyl halides can be difficult to control and often results in a mixture of products due to the increasing nucleophilicity of the alkylated amine products. masterorganicchemistry.com This can lead to over-alkylation, forming a "big f***ing mess" (BFM) of multiple amine products in the reaction mixture. masterorganicchemistry.com

A more controlled method for synthesizing secondary or tertiary amines is reductive amination. This two-step process involves the initial formation of an imine or Schiff base by reacting the primary amine with an aldehyde or ketone, followed by reduction of the C=N double bond. This method offers greater selectivity and avoids the issue of over-alkylation.

Scheme 3: Reductive Amination

1. R-CHO + H₂N-(CH₂)₄-O-C₆H₄-Br → R-CH=N-(CH₂)₄-O-C₆H₄-Br + H₂O

2. R-CH=N-(CH₂)₄-O-C₆H₄-Br + [H] → R-CH₂-NH-(CH₂)₄-O-C₆H₄-Br

Where R-CHO is an aldehyde and [H] is a reducing agent.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

The primary amine of this compound can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govresearchgate.netorganic-chemistry.orgnih.gov These reactions are typically straightforward additions and proceed under mild conditions.

Scheme 4: Urea and Thiourea Synthesis

R-N=C=O + H₂N-(CH₂)₄-O-C₆H₄-Br → R-NH-CO-NH-(CH₂)₄-O-C₆H₄-Br (Urea)

R-N=C=S + H₂N-(CH₂)₄-O-C₆H₄-Br → R-NH-CS-NH-(CH₂)₄-O-C₆H₄-Br (Thiourea)

Where R represents a generic organic substituent.

Guanidine derivatives can also be synthesized from the primary amine. researchgate.netorganic-chemistry.orgresearchgate.netmdpi.com This can be achieved through various methods, including the reaction of the amine with a guanylating agent, such as S-methylisothiourea, or via a multi-step process involving the conversion of the amine to a cyanamide (B42294) followed by reaction with another amine. organic-chemistry.orgscholaris.ca The conversion of a thiourea derivative can also lead to guanidines, often requiring activation of the sulfur atom. mdpi.com

Primary amines readily condense with aldehydes and ketones to form imines, also known as Schiff bases. wjpsonline.comscience.govresearchgate.netlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of Schiff bases from this compound provides a versatile intermediate for further chemical transformations. nih.govnih.gov

Scheme 5: Schiff Base Formation

R-CHO + H₂N-(CH₂)₄-O-C₆H₄-Br ⇌ R-CH=N-(CH₂)₄-O-C₆H₄-Br + H₂O

Where R-CHO is an aldehyde.

The C=N double bond of the Schiff base can be reduced to a secondary amine, as seen in reductive amination, or it can be attacked by nucleophiles to introduce new substituents. The formation of these imines is often reversible and can be influenced by reaction conditions such as pH. libretexts.org

The nitrogen atom in this compound can be exhaustively alkylated to form a quaternary ammonium salt. This is typically achieved by reacting the amine with an excess of a suitable alkylating agent, such as methyl iodide. masterorganicchemistry.com This reaction converts the neutral amine into a permanently positively charged cationic species.

Scheme 6: Quaternization Reaction

H₂N-(CH₂)₄-O-C₆H₄-Br + 3 CH₃I → [ (CH₃)₃N⁺-(CH₂)₄-O-C₆H₄-Br ] I⁻ + 2 HI```

Reactivity of the Bromine-Substituted Aromatic Ring

The bromine atom on the phenyl ring of this compound is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl bromide moiety of this compound is an excellent substrate for these transformations.

nih.gov

Suzuki Reaction: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govmdpi.comresearchgate.netmdpi.comnih.govThis allows for the formation of a new carbon-carbon bond, leading to biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

nih.gov

**Scheme 7: Suzuki-Miyaura Coupling**

Br-C₆H₄-O-(CH₂)₄-NH₂ + R-B(OH)₂ --[Pd catalyst, Base]--> R-C₆H₄-O-(CH₂)₄-NH₂

*Where R-B(OH)₂ is a boronic acid.*

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govacs.orgacs.orgdiva-portal.orgorganic-chemistry.orgThis reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of complex olefinic structures.

**Scheme 8: Heck Reaction**

Br-C₆H₄-O-(CH₂)₄-NH₂ + H₂C=CHR --[Pd catalyst, Base]--> RCH=CH-C₆H₄-O-(CH₂)₄-NH₂

*Where H₂C=CHR is an alkene.*

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govacs.orgrsc.orgucsb.eduwikipedia.orgIt is a highly reliable method for the synthesis of aryl alkynes.

**Scheme 9: Sonogashira Coupling**

Br-C₆H₄-O-(CH₂)₄-NH₂ + H-C≡C-R --[Pd catalyst, Cu(I), Base]--> R-C≡C-C₆H₄-O-(CH₂)₄-NH₂

*Where H-C≡C-R is a terminal alkyne.*

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine in the presence of a palladium catalyst and a base. numberanalytics.comlibretexts.orgnih.govcapes.gov.brwikipedia.orgchemicalbook.comrsc.orgThis provides a direct method for the synthesis of diaryl amines or N-aryl alkylamines.

**Scheme 10: Buchwald-Hartwig Amination**

Br-C₆H₄-O-(CH₂)₄-NH₂ + R₂NH --[Pd catalyst, Base]--> R₂N-C₆H₄-O-(CH₂)₄-NH₂

*Where R₂NH is a primary or secondary amine.*

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions and can be tailored to the specific substrates and desired products.

researchgate.net

Data Tables

Table 1: Reactivity of the Primary Amine Group of this compound

Reaction Type Reagents Product Type Amidation Acyl Halides, Anhydrides Amides Sulfonamide Formation Sulfonyl Chlorides Sulfonamides Alkylation Alkyl Halides Secondary/Tertiary Amines, Quaternary Ammonium Salts Reductive Amination Aldehydes/Ketones, Reducing Agent Secondary/Tertiary Amines Urea Synthesis Isocyanates Ureas Thiourea Synthesis Isothiocyanates Thioureas Guanidine Synthesis Guanylating Agents Guanidines Schiff Base Formation Aldehydes, Ketones Imines (Schiff Bases) Quaternization Excess Alkyl Halide Quaternary Ammonium Salts

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

Reaction Name Coupling Partner Bond Formed Product Type Suzuki-Miyaura Organoboron Compound C-C Biaryls, Alkylated/Alkenylated/Alkynylated Arenes Heck Alkene C-C Substituted Alkenes Sonogashira Terminal Alkyne C-C Aryl Alkynes Buchwald-Hartwig Amine C-N Diaryl Amines, N-Aryl Alkylamines

Compound List

Compound Name This compound N-[4-(4-Bromophenoxy)butyl]amide N-[4-(4-Bromophenoxy)butyl]sulfonamide Schiff Base Urea Thiourea Guanidine Quaternary ammonium salt Boronic acid Alkene Terminal alkyne Amine Triethylamine Pyridine Sodium borohydride Sodium cyanoborohydride Isocyanate Isothiocyanate S-Methylisothiourea Methyl iodide Palladium Copper(I)

Reactivity of the Bromine-Substituted Aromatic Ring

Directed Ortho Metalation (DOM) Strategies and Subsequent Electrophilic Quenches

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of this compound, the ether oxygen atom serves as a moderate DMG, while the primary amine requires protection, typically as a carbamate (B1207046) or other suitable group, to prevent acid-base reactions with the organolithium base.

The process begins with the protection of the primary amine. The protected compound is then treated with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures. The ether oxygen directs the lithiation exclusively to the ortho position (C3 of the phenyl ring), forming a transient aryllithium intermediate. wikipedia.orgorganic-chemistry.org This highly reactive species can then be quenched with a variety of electrophiles to introduce new functional groups with high regioselectivity. wikipedia.org This method bypasses the regioselectivity issues often seen in classical electrophilic aromatic substitution. wikipedia.org

The table below outlines potential transformations using this strategy.

| Electrophile | Reagent Example | Resulting Functional Group at C3 |

| Carbon Dioxide | Dry CO₂ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Tertiary/Secondary Alcohol |

| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl Group (-CH₃) |

| Silyl Halides | Trimethylsilyl Chloride (TMSCl) | Trimethylsilyl Group (-Si(CH₃)₃) |

| Borates | Trimethyl Borate (B(OMe)₃) | Boronic Acid (-B(OH)₂) (after hydrolysis) |

| Disulfides | Dimethyl Disulfide (MeSSMe) | Methylthio Group (-SMe) |

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The canonical SNAr mechanism requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

The substrate, this compound, possesses a bromine atom, a viable leaving group. However, the phenoxy group is electron-donating, which deactivates the ring toward nucleophilic attack, making standard SNAr reactions challenging. fiveable.me Consequently, forcing conditions or alternative catalytic systems are necessary to facilitate the displacement of the bromide. Metal-catalyzed SNAr reactions, for instance, can activate the C-Br bond or modify the electronic properties of the ring to enable substitution under milder conditions. acsgcipr.org The use of very strong nucleophiles can also promote the reaction, sometimes through alternative mechanisms like the benzyne (B1209423) elimination-addition pathway under extremely basic conditions. pressbooks.pub

Below is a table of potential nucleophiles and the corresponding products from a hypothetical successful SNAr reaction.

| Nucleophile | Reagent Example | Resulting Functional Group at C4 |

| Alkoxides | Sodium Methoxide (NaOMe) | Methoxy Group (-OCH₃) |

| Amines | Pyrrolidine | Pyrrolidinyl Group |

| Cyanide | Sodium Cyanide (NaCN) | Cyano Group (-CN) |

| Thiolates | Sodium Thiophenoxide (NaSPh) | Phenylthio Group (-SPh) |

| Azides | Sodium Azide (B81097) (NaN₃) | Azido Group (-N₃) |

Modifications of the Butane Linker

The four-carbon chain connecting the aromatic ring and the amine group offers opportunities for structural diversification through various chemical transformations.

Selective Oxidation and Reduction Reactions on the Alkane Chain

Selective Oxidation: The selective oxidation of C-H bonds in an alkane chain is a challenging yet valuable transformation. uniroma1.it For this compound, such reactions could introduce hydroxyl or carbonyl functionalities along the butane linker. Supramolecular recognition, using catalysts designed to interact with the amine, can direct oxidation to a specific methylene (B1212753) site. uniroma1.itresearchgate.net For example, a manganese catalyst could potentially oxidize one of the central methylenic sites (C2 or C3 of the butane chain) to a secondary alcohol, which could be further oxidized to a ketone.

| Reaction Type | Reagent/Catalyst System | Potential Product |

| C-H Hydroxylation | Bioinspired Mn or Fe Catalyst + H₂O₂ | 4-(4-Bromophenoxy)-x-hydroxybutan-1-amine |

| Alcohol Oxidation | PCC or Swern Oxidation | 4-(4-Bromophenoxy)-x-oxobutan-1-amine |

Selective Reduction: While the direct reduction of the C-H bonds on the alkane chain is not a common transformation, reduction reactions typically target the aryl bromide. Reductive dehalogenation is a well-established process that can be achieved with high selectivity. organic-chemistry.org Catalytic hydrogenation using palladium on carbon (Pd/C) under neutral conditions can selectively remove the bromine atom while leaving other functional groups, like the ether and amine, intact. organic-chemistry.orgresearchgate.net This modification is significant as it alters the electronic properties and reactivity of the aromatic ring.

| Reducing Agent | Conditions | Product |

| H₂, Pd/C | Neutral, Room Temperature | 4-Phenoxybutan-1-amine |

| NaBH₄, Fu's Catalyst | Micellar Catalysis, Water | 4-Phenoxybutan-1-amine nih.gov |

| 2-Propanol, Ru(II) Catalyst | Transfer Hydrodehalogenation | 4-Phenoxybutan-1-amine organic-chemistry.org |

Introduction of Stereocenters and Chiral Resolution Studies

Introduction of Stereocenters: The butane linker in this compound is achiral. Introducing stereocenters can be critical for applications where specific stereoisomers exhibit different biological activities or material properties. nih.govrsc.org A stereocenter can be introduced synthetically, for example, by creating a double bond within the butane chain followed by an asymmetric reaction. Asymmetric hydrogenation or dihydroxylation of an unsaturated precursor could yield chiral alcohols or amines with high enantiomeric excess. The stereochemistry of such linkers has been shown to be crucial for molecular recognition and function in other systems. nih.govrsc.org

Chiral Resolution Studies: If a synthetic route produces a racemic mixture of a chiral derivative of this compound, resolution is required to separate the enantiomers. For chiral amines, the most common method is classical resolution via the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. thieme-connect.de After separation, the pure enantiomer of the amine can be liberated by treatment with a base. Enzymatic kinetic resolution offers an alternative, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

| Chiral Resolving Agent Type | Examples | Principle of Separation |

| Chiral Carboxylic Acids | (+)-Tartaric Acid, (-)-Mandelic Acid | Diastereomeric salt formation and fractional crystallization libretexts.org |

| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid | Diastereomeric salt formation and fractional crystallization libretexts.org |

| Enzymes | Lipases (e.g., Candida antarctica lipase) | Enantioselective acylation (Kinetic Resolution) researchgate.net |

Applications in Advanced Materials and Functional Molecules

Precursors for Polymer Chemistry

The bifunctional nature of 4-(4-Bromophenoxy)butan-1-amine makes it a valuable precursor for creating novel polymers. The primary amine group serves as a reactive site for polymerization reactions such as polycondensation, while the bromo-substituent offers a handle for post-polymerization modification or for forming carbon-carbon bonds to create extended conjugated systems.

Organic π-conjugated polymers are known for their semiconducting and optical properties, making them suitable for applications in organic electronics like light-emitting diodes and photovoltaic devices. digitellinc.com The integration of building blocks like this compound into these systems can be used to fine-tune the final properties of the material.

The primary amine of this compound allows for its direct use in the synthesis of polyamides and polyamines. Polyamides can be synthesized through the condensation reaction of the amine with dicarboxylic acids. google.com This process would result in a polymer chain where the bromophenoxy butane (B89635) moiety acts as a repeating side group.

Similarly, novel polyamines can be designed. Synthetic methods for polyamines often involve the N-alkylation of amine derivatives or the reduction of polyamides. nih.gov For instance, this compound could be reacted with dihalides in an N-alkylation reaction to build up a polyamine chain. The presence of the bromophenyl group provides an additional reactive site that is generally preserved during these polymerization reactions, allowing for subsequent cross-linking or functionalization, for example, via Suzuki coupling reactions common in the synthesis of hole-transporting polymers. ossila.com

Table 1: Proposed Synthetic Routes to Polyamides and Polyamines

| Polymer Type | Co-monomer | Reaction Type | Potential Polymer Backbone Feature |

| Polyamide | Dicarboxylic Acid (e.g., Adipoyl chloride) | Polycondensation | Amide Linkages |

| Polyamine | Dihaloalkane (e.g., 1,4-Dibromobutane) | N-Alkylation | Secondary/Tertiary Amine Linkages |

| Functionalized Polyamine | Acrylonitrile followed by reduction | Michael Addition & Hydrogenation | Branched or linear amine structures. nih.gov |

The optoelectronic properties of polymers are intrinsically linked to the delocalization of π-electrons along the polymer backbone. digitellinc.com While the aliphatic butane chain in this compound interrupts conjugation within the monomer itself, the bromophenyl group is a key precursor for creating conjugated structures. Using metal-catalyzed cross-coupling reactions, the bromo- group can be reacted with boronic esters or other organometallic reagents to link the phenoxy rings into a larger π-conjugated system. ossila.com

Polymers derived from this monomer, particularly those where the bromophenyl group is used to form extended aromatic systems, could be investigated for their hole-transport properties, a critical function in organic light-emitting diodes (OLEDs). The flexible butoxy side chains could enhance the solubility and processability of the resulting polymers without significantly disrupting their electronic properties. The incorporation of electron-rich amine functionalities and tunable aromatic units suggests that these materials could have applications as active layers in various organic electronic devices. digitellinc.com

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. researchgate.net Their unique globular structure leads to properties like low viscosity and high solubility. researchgate.net

This compound can be conceptualized as an AB-type monomer, where the amine group (A) can react with a suitable functional group, and the bromo- group (B) can be transformed or used in a subsequent reaction step. This makes it a candidate for constructing branched architectures.

Dendrimer Synthesis : In a convergent synthesis approach, wedges or "dendrons" could be built starting from the periphery and converging toward a focal point. nih.gov For example, the amine group of the monomer could be protected while the bromo- group is reacted to couple several units together. In a divergent approach, synthesis starts from a multifunctional core which reacts with the amine groups of multiple this compound molecules. nih.gov The bromo- groups on this new "generation" would then be chemically converted to a new reactive site to allow for the attachment of the next layer. Polyamidoamine (PAMAM) and Poly(propylene imine) (PPI) dendrimers are common examples where amine functionalities are crucial for building the generational structure. nih.govfrontiersin.org

Hyperbranched Polymer Synthesis : Hyperbranched polymers are often synthesized in a one-pot reaction from ABn (n ≥ 2) monomers. researchgate.net While this compound is an AB monomer, it could be used in conjunction with an AB2 or Bx core molecule to generate a hyperbranched structure, offering a more straightforward synthetic route than traditional dendrimer synthesis. instras.com

MOFs and COFs are crystalline porous materials constructed from molecular building blocks, offering high surface areas and tunable pore environments. frontiersin.orgsciopen.com The design of the organic ligand is critical in determining the structure and properties of the resulting framework.

This compound possesses key features for a potential MOF or COF ligand. The terminal amine group can coordinate directly with metal centers in MOF synthesis or can be reacted to form imine bonds, a common linkage in COF chemistry. frontiersin.orgsciopen.com The length of the ligand, defined by the butanoxy-phenyl backbone, will influence the resulting pore size of the framework.

Furthermore, the bromo- substituent provides a site for post-synthetic modification. For example, a MOF could be assembled using the amine group for coordination, leaving the bromo- groups pointing into the pores. These groups could then be used as reactive handles for grafting other functional molecules, altering the chemical environment within the pores. Frameworks built with ligands containing amine functionalities have shown promise in sensing applications due to the presence of uncoordinated amine groups within the channels. frontiersin.org

Table 2: Potential Roles of this compound in Framework Design

| Framework Type | Role of Amine Group | Role of Bromophenyl Group | Potential Application |

| MOF | Coordination to metal ion center | Structural component; Post-synthetic modification site | Gas storage, Catalysis, Sensing |

| COF | Imine condensation with aldehyde co-monomer | Structural component; Functionalization site | Separation, Catalysis |

Monomer for Conjugated Polymer Systems

Development of Chemical Probes and Sensory Systems

The development of chemical sensors often relies on materials that exhibit a measurable change in properties, such as fluorescence, upon interaction with a target analyte. frontiersin.org Polymers and frameworks incorporating this compound could be explored for such applications.

Triphenylamine derivatives are well-regarded for their photoelectric properties and have been incorporated into ligands for fluorescent materials. researchgate.net By using the bromo- group on this compound to synthesize polymers with triarylamine-like structures, it is conceivable to create materials with intrinsic fluorescence. The amine and ether groups within the polymer structure could act as binding sites for specific ions or small molecules. The binding of an analyte could perturb the electronic structure of the polymer, leading to a detectable change in its fluorescence emission (e.g., quenching or enhancement).

Similarly, MOFs constructed from ligands containing uncoordinated amine groups can function as fluorescent sensors. frontiersin.org A MOF built with this compound could exhibit fluorescence, and the presence of the amine groups within the pores could allow for selective binding of analytes, leading to a sensory response.

Design and Synthesis of Fluorescent and Chemiluminescent Reporters

The primary amine group of this compound serves as a key reactive handle for the synthesis of fluorescent and chemiluminescent reporters. This functionality allows for straightforward conjugation to a wide array of signaling molecules.

The most common and efficient method for labeling primary amines is through the use of N-hydroxysuccinimide (NHS) esters of fluorophores. nih.govthermofisher.comjohnshopkins.eduresearchgate.net This reaction, which is highly efficient at a pH range of 7-9, results in the formation of a stable amide bond between the amine of this compound and the fluorophore. thermofisher.comresearchgate.net A variety of fluorophore NHS esters are commercially available, allowing for the creation of probes with a wide range of spectral properties.

The general reaction is as follows:

This compound + Fluorophore-NHS → Fluorophore-NH-(CH₂)₄-O-C₆H₄-Br + NHS

This strategy enables the covalent attachment of various chromophores and fluorophores, transforming the non-fluorescent this compound into a fluorescent probe. The choice of fluorophore will dictate the excitation and emission wavelengths of the resulting reporter molecule.

The bromophenoxy moiety can also influence the photophysical properties of the resulting conjugate. The presence of a bromine atom, a heavy atom, can lead to fluorescence quenching in some systems. researchgate.net However, it can also induce a bathochromic (red) shift in the absorption and emission spectra of certain chromophores, which can be advantageous for specific imaging applications. rsc.org

In the realm of chemiluminescence, the detection of some aromatic amines can be enhanced through on-line photochemical derivatization with reagents like tris(bipyridyl)ruthenium(III) [Ru(bpy)₃³⁺]. nih.gov While direct studies on this compound are not prevalent, the principle of enhancing the chemiluminescent signal of primary aromatic amines upon irradiation suggests a potential avenue for its use in this area. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a powerful mechanism for designing biosensors, as it is highly sensitive to distance changes in the 1-10 nanometer range. youtube.com A FRET-based sensor typically consists of a donor fluorophore and an acceptor fluorophore. youtube.com When the donor and acceptor are in close proximity, excitation of the donor can lead to a non-radiative energy transfer to the acceptor, which then emits fluorescence.

The structure of this compound allows for its incorporation into FRET systems. For instance, it could be conjugated to a donor fluorophore, while a binding partner is labeled with a suitable acceptor. The interaction between the binding partners would bring the FRET pair into proximity, leading to a detectable change in the fluorescence signal. The choice of the FRET pair is crucial, with pairs like CFP-YFP being widely used. addgene.org The efficiency of FRET is dependent on the spectral overlap between the donor emission and acceptor absorption, as well as the quantum yield of the donor and the extinction coefficient of the acceptor. addgene.org

While the bromine atom can sometimes act as a quencher, in certain FRET pair designs, this property could be exploited. For instance, a change in molecular conformation could alter the distance between the brominated moiety and a fluorophore, modulating the fluorescence intensity.

Integration into Sensor Platforms for In Vitro Analytical Detection

The ability of this compound to functionalize surfaces makes it a valuable component in the fabrication of sensor platforms for the in vitro detection of various analytes.

Electrochemical biosensors often rely on the modification of electrode surfaces with molecules that can specifically interact with a target analyte. Amine-terminated molecules are frequently used to form self-assembled monolayers (SAMs) on gold or other electrode surfaces. rsc.org The primary amine of this compound can be used to anchor the molecule to an electrode surface, often after an initial surface modification step. For example, a surface can be treated with a carboxyl-terminated linker, and then the amine group of this compound can form a stable amide bond. rsc.org

The resulting monolayer can then be further functionalized, for example, by attaching a biorecognition element like an antibody or enzyme to the bromophenoxy end of the molecule. The phenoxy-butyl chain provides a flexible spacer, which can be important for maintaining the activity of the immobilized biomolecule. The electrochemical behavior of the modified electrode would then be sensitive to the binding of the target analyte to the biorecognition element. researchgate.net

Similar to electrochemical sensors, optical sensors can be fabricated by immobilizing probe molecules onto a surface. nih.gov this compound can be used to create a functionalized surface for optical detection. For instance, it can be attached to a solid support, and the bromophenoxy group can then be used for further chemical modifications or as a recognition site itself.

In one example of an optical sensor for ammonia (B1221849), Eosin-Y-doped electrospun fibers were used, where the sensor response was based on a wavelength shift upon exposure to the analyte. nih.govresearchgate.net While this example uses a different sensing mechanism, the principle of embedding a responsive chemical into a matrix is relevant. A derivative of this compound, conjugated to a pH-sensitive dye, could potentially be incorporated into a similar fiber optic sensor for detecting changes in the chemical environment.

Scaffolding for Advanced Organic and Hybrid Materials

The bifunctional nature of this compound, possessing both a reactive amine and a modifiable aromatic ring, makes it a suitable scaffold for the synthesis of more complex organic and hybrid materials.

The primary amine group can participate in polymerization reactions. For example, diamines are key monomers in the synthesis of polyamides. nih.govijert.orgresearchgate.netscielo.brnih.gov While this compound is a monoamine, its derivatives containing a second amine group could be used to create novel polyamides. The incorporation of the flexible ether linkage from the phenoxy group is known to enhance the processability and toughness of aromatic polymers. ijert.org

Furthermore, amine-functionalized aromatic compounds are used as building blocks for creating porous organic polymers and covalent organic frameworks (COFs). acs.org These materials have applications in gas storage and separation. The structure of this compound could be incorporated into such frameworks, with the bromo-group offering a site for post-synthetic modification.

In the realm of hybrid materials, amine-functionalized molecules are used to modify the surface of inorganic materials, such as silica (B1680970) or magnetic nanoparticles, to create organic-inorganic hybrid systems. acs.orgresearchgate.net For example, amine-functionalized magnetic nanoparticles have been used for the extraction of aromatic amines. researchgate.net this compound could be used to functionalize such nanoparticles, with the bromophenoxy group providing a site for further attachment of other functional molecules, leading to multifunctional hybrid materials. sci-hub.se

Compound Names

| Compound Name |

| This compound |

| N-hydroxysuccinimide |

| Tris(bipyridyl)ruthenium(III) |

| Eosin-Y |

| Polyamide |

| Covalent Organic Frameworks |

Data Tables

Table 1: Potential Fluorophore Conjugation Reaction

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| This compound | Fluorophore-NHS ester | Fluorescently labeled this compound | Amide |

Table 2: Potential Applications in Sensor Fabrication

| Sensor Type | Role of this compound | Potential Analyte |

| Electrochemical Biosensor | Formation of self-assembled monolayer on electrode surface | Biomolecules (e.g., proteins, DNA) |

| Optical Sensor | Surface functionalization of optical fibers or other substrates | pH, metal ions, small molecules |

Surface Functionalization Agents for Nanomaterials

There is no available research documenting the use of this compound as a ligand for the surface modification of any nanomaterials. While the functional groups present in the molecule—a primary amine and a bromo-phenoxy group—suggest potential for surface interaction, no studies have been published that explore or confirm this application.

Components in Self-Assembled Systems

No literature could be found that describes the role of this compound in the formation of self-assembled monolayers, micelles, vesicles, or other supramolecular structures. The interplay of its aromatic, ether, and amine functionalities in directed self-assembly has not been a subject of published research.

Development of Catalytic Ligands and Organocatalysts

The potential of this compound as a precursor or active component in the design of new catalytic ligands for metal-based catalysis or as an organocatalyst itself is not described in the current body of scientific literature. Searches for its application in asymmetric synthesis, cross-coupling reactions, or other catalytic transformations did not return any relevant findings.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens to examine the electronic properties and behavior of 4-(4-Bromophenoxy)butan-1-amine.

The electronic structure of a molecule governs its reactivity. Key descriptors such as frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps are crucial for this understanding. wikipedia.orgyoutube.com FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which act as the primary electron donor and acceptor, respectively, in chemical reactions. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenoxy oxygen, indicating these sites are most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the brominated aromatic ring, highlighting its potential for nucleophilic substitution. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net In an MEP map of this compound, negative potential (typically colored red or yellow) would be concentrated around the electronegative bromine and oxygen atoms, as well as the nitrogen of the amine group, signifying regions with a high electron density. researchgate.net Positive potential (colored blue) would be found around the hydrogen atoms of the amine group and the alkyl chain, indicating electron-poor regions susceptible to nucleophilic attack. researchgate.net

Table 1: Predicted Global Chemical Reactivity Descriptors (Note: These values are illustrative, based on typical results for similar aromatic amines from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and are not from direct experimental or computational studies of the title compound.)

| Descriptor | Predicted Value | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | ~ -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 5.7 eV | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. researchgate.net |

| Electronegativity (χ) | ~ 3.65 eV | (ELUMO + EHOMO)/2; measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | ~ 2.85 eV | (ELUMO - EHOMO)/2; measures resistance to change in electron configuration. researchgate.net |

| Chemical Softness (S) | ~ 0.35 eV-1 | 1/(2η); reciprocal of hardness, indicates higher reactivity. researchgate.net |

The flexibility of the butoxy chain in this compound allows for multiple conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements of the atoms by exploring the molecule's potential energy surface. researchgate.netresearchgate.net The key rotatable bonds include the C-O bond of the ether linkage and the C-C bonds of the butyl chain.

Theoretical calculations would reveal that the lowest energy conformer likely adopts a staggered or anti-periplanar arrangement along the butyl chain to minimize steric hindrance. The orientation of the butan-amine chain relative to the plane of the bromophenyl ring is also critical. Studies on similar disubstituted aromatic compounds show that extended conformations are generally more stable in the gas phase. rsc.org The presence of intramolecular hydrogen bonding between the amine hydrogen and the ether oxygen could also stabilize certain folded conformations, though this is often less significant than steric effects.

Quantum chemical methods can accurately predict various spectroscopic properties, providing a powerful tool for structural confirmation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable. For this compound, the aromatic protons would be expected to appear in the δ 6.8-7.5 ppm range, with splitting patterns determined by their position relative to the bromo and ether groups. chemicalbook.com The protons on the carbon adjacent to the nitrogen (α-carbon) would be shifted downfield compared to the other methylene (B1212753) protons in the butyl chain.

Vibrational Frequencies (FT-IR): Predicted FT-IR spectra can help assign experimental bands to specific vibrational modes. Key predicted frequencies would include N-H stretching vibrations around 3300-3400 cm-1, aromatic C-H stretching just above 3000 cm-1, aliphatic C-H stretching just below 3000 cm-1, C-O-C asymmetric and symmetric stretching of the ether group around 1250 cm-1 and 1040 cm-1 respectively, and the characteristic C-Br stretching vibration at lower frequencies (around 600-700 cm-1). researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum. researchgate.netchemrxiv.org The spectrum of this compound is expected to show characteristic π→π* transitions associated with the bromophenyl ring, likely appearing in the UV region. The specific wavelength of maximum absorption (λmax) is influenced by the electronic effects of both the bromo and the aminobutoxy substituents. researchgate.net

Table 2: Predicted Spectroscopic Data (Note: These values are illustrative predictions based on established principles and data from analogous compounds, not direct experimental results.)

| Spectroscopy | Feature | Predicted Range/Value |

|---|---|---|

| 1H NMR | Aromatic protons | δ 6.8 - 7.5 ppm |

| -O-CH2- protons | δ ~4.0 ppm | |

| -CH2-N protons | δ ~2.8 ppm | |

| 13C NMR | Aromatic C-Br | δ ~115 ppm |

| Aromatic C-O | δ ~157 ppm | |

| FT-IR | N-H stretch | 3300 - 3400 cm-1 |

| C-O-C stretch | 1240 - 1260 cm-1 (asymmetric) | |

| C-Br stretch | 650 - 700 cm-1 | |

| UV-Vis | π→π* transition (λmax) | ~225-230 nm and ~280-290 nm |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes like solvation and binding. ulisboa.pt

MD simulations can explore how this compound interacts with different solvents. researchgate.net

In Polar Protic Solvents (e.g., water, methanol): The primary amine group would act as a hydrogen bond donor and acceptor, forming strong interactions with the solvent molecules. The ether oxygen can also act as a hydrogen bond acceptor. These interactions would lead to a well-defined solvation shell around the polar parts of the molecule. researchgate.net

In Polar Aprotic Solvents (e.g., DMSO, DMF): The solvent can accept hydrogen bonds from the amine group, but cannot donate them. This results in a different structuring of the solvent around the solute compared to protic media.

In Non-Polar Solvents (e.g., hexane, toluene): In these environments, intermolecular interactions would be dominated by weaker van der Waals forces. The non-polar bromophenyl ring and the alkyl chain would interact favorably with the solvent, while the polar amine group would be energetically penalized, potentially leading to solute aggregation to minimize unfavorable contacts with the solvent.

MD simulations are used to predict the binding affinity and mode of interaction of guest molecules with non-biological supramolecular hosts like cyclodextrins, calixarenes, or cucurbiturils. nih.gov For this compound, the bromophenyl group could serve as a hydrophobic "guest" to be encapsulated within the non-polar cavity of a host like β-cyclodextrin.

Simulations would analyze the thermodynamic favorability of this binding. The primary driving forces for complexation would likely be the hydrophobic effect (release of high-energy water molecules from the host cavity) and van der Waals interactions between the bromophenyl ring and the interior of the host. The aminobutoxy chain would likely remain outside the cavity, interacting with the solvent or the host's rim, potentially forming hydrogen bonds that further stabilize the complex. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build robust mathematical models correlating the structural or physicochemical features of a molecule with a specific property of interest. By analyzing a dataset of compounds with known properties, QSPR models can identify the key molecular descriptors—numerical values that quantify aspects of molecular structure like size, shape, and electronic features—that govern a particular outcome. Once validated, these models can be used to accurately predict the properties of new, untested compounds, saving significant time and resources in laboratory research.

While specific, peer-reviewed QSPR studies focusing exclusively on this compound are not prevalent in existing literature, the principles of QSPR can be applied using well-established, general-purpose models to forecast its properties. These predictions are vital for assessing its potential in various applications, from polymer science to the development of functional chemical probes.

Prediction of Physicochemical Properties Relevant to Material Performance

The performance of a chemical compound in a material or formulation is fundamentally linked to its intrinsic physicochemical properties. QSPR models are adept at predicting these characteristics, providing a critical first assessment of a molecule's suitability for a given purpose. For this compound, key properties have been estimated using advanced computational models.

These predicted values are crucial for anticipating the compound's behavior. The logP value of 3.40 indicates a significant degree of lipophilicity (hydrophobicity), suggesting the compound will preferentially partition into non-polar environments. This is a key consideration for applications involving polymers, oils, or lipid membranes. The pKa of 10.55 is attributed to the primary amine group, indicating it will be protonated and positively charged in most neutral and acidic aqueous solutions. This charge dramatically influences solubility and the potential for ionic interactions with surfaces or other molecules. The Polar Surface Area (PSA) of 26.02 Ų is relatively small, consistent with a largely non-polar molecule, which has implications for its permeability through non-polar barriers. Finally, the low predicted aqueous solubility (logS) of -3.64 further confirms that the compound is poorly soluble in water, a critical factor for any application requiring aqueous formulation.

| Property | Predicted Value | Significance in Material Performance |

|---|---|---|

| logP (Octanol-Water Partition Coefficient) | 3.40 | Indicates hydrophobicity; predicts affinity for non-polar materials and membranes. |

| pKa (Acid Dissociation Constant) | 10.55 (Strongest Basic) | Determines the ionization state of the amine group, affecting solubility and ionic interactions. |

| Aqueous Solubility (logS) | -3.64 | Quantifies solubility in water; crucial for formulation and environmental fate. |

| Polar Surface Area (PSA) | 26.02 Ų | Relates to polarity and hydrogen bonding capacity, influencing adhesion and permeability. |

| Number of Hydrogen Bond Acceptors | 2 | Governs intermolecular interactions, affecting melting point, boiling point, and viscosity. |

| Number of Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 6 | Indicates molecular flexibility, which can impact how the molecule fits into binding sites or polymer matrices. |

Computational Screening for Desired Material or Probe Characteristics

Beyond predicting the properties of a single molecule, QSPR models are instrumental in the high-throughput computational screening of virtual compound libraries. This in silico process allows researchers to design and evaluate numerous derivatives of a parent structure to identify analogs with an optimized property profile, without the need for initial synthesis.

For instance, if the goal was to develop a variant of this compound with improved aqueous solubility (a higher logS) for use as a biological probe, a computational screening workflow could be employed. A virtual library of related structures could be generated by systematically modifying the parent compound—for example, by replacing the bromo-substituent with a more polar group or altering the length of the alkyl chain.

The QSPR model would then be used to calculate the relevant properties (e.g., logS, logP) for each new structure. By analyzing the resulting data, researchers can quickly identify candidates that possess the desired balance of properties. This approach dramatically accelerates the discovery cycle by focusing synthetic efforts exclusively on the most promising candidates.

The table below illustrates a hypothetical screening of two virtual analogs of the parent compound, designed to modulate its hydrophobicity and polarity.

| Compound Name | Modification from Parent | Predicted logP | Predicted Polar Surface Area (Ų) | Screening Rationale |

|---|---|---|---|---|

| This compound | Parent Compound | 3.40 | 26.02 | Baseline for comparison. High hydrophobicity. |

| 4-(4-Chlorophenoxy)butan-1-amine | Bromo group replaced by Chloro | 3.09 | 26.02 | Reduces hydrophobicity while maintaining halogen bond potential. |

| 4-(4-Hydroxyphenoxy)butan-1-amine | Bromo group replaced by Hydroxyl | 1.95 | 46.25 | Significantly decreases hydrophobicity and increases polarity, likely improving aqueous solubility. |

This screening process demonstrates how QSPR modeling enables a rational, structure-based design strategy. By computationally exploring the "chemical space" around a lead compound, researchers can efficiently pinpoint modifications that are most likely to achieve a desired performance characteristic, streamlining the development of new materials and chemical probes.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 4-(4-Bromophenoxy)butan-1-amine. By mapping the connectivity of atoms and their spatial relationships, NMR provides a detailed architectural blueprint of the molecule.

Advanced 2D and 3D NMR Experiments (e.g., HMQC, HMBC, NOESY)

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, complex molecules like this compound often exhibit signal overlap that complicates direct interpretation. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities by correlating different nuclei through bonds or space.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of directly bonded proton and carbon atoms. nih.govgoogle.com For this compound, an HSQC or HMQC spectrum would definitively assign which protons are attached to which carbon atoms in both the butyl chain and the aromatic ring. For instance, the protons of the aminomethylene group (-CH₂NH₂) would show a direct correlation to their corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). nih.govgoogle.com This is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations between the protons on the aromatic ring and the carbon atom of the butoxy chain attached to the phenolic oxygen, confirming the ether linkage. It would also connect the different methylene (B1212753) groups of the butyl chain to each other.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. sigmaaldrich.com This is particularly useful for determining the preferred conformation of the flexible butyl chain relative to the planar aromatic ring. For instance, NOESY could reveal through-space interactions between the protons of the methylene group adjacent to the oxygen atom and the ortho-protons of the bromophenyl ring, providing insights into the molecule's spatial arrangement.

| Predicted ¹H and ¹³C NMR Data for this compound | |

| Atom | Predicted ¹H Chemical Shift (ppm) |

| Aromatic CH (ortho to O) | 6.8 - 7.0 |

| Aromatic CH (ortho to Br) | 7.3 - 7.5 |

| Aromatic C-O | - |

| Aromatic C-Br | - |

| O-CH₂ | 3.9 - 4.1 |

| O-CH₂-CH₂ | 1.8 - 2.0 |

| CH₂-CH₂-N | 1.6 - 1.8 |

| CH₂-N | 2.7 - 2.9 |

| NH₂ | 1.5 - 2.5 (broad) |

| Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. |

Solid-State NMR for Polymorphism and Crystal Structure Analysis

In the solid state, molecules are in a fixed orientation, which can provide detailed structural information not available in solution. Solid-state NMR (ssNMR) is a powerful technique to study the crystalline and amorphous forms of this compound. It is particularly sensitive to polymorphism, where different crystal packing arrangements can lead to distinct NMR spectra. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can provide information on bond lengths and angles, as well as intermolecular interactions within the crystal lattice. For a molecule with a bromine atom, solid-state NMR of the quadrupolar bromine nuclei (⁷⁹Br and ⁸¹Br) can also offer insights into the local electronic environment around the halogen.

Dynamic NMR for Conformational Exchange Studies

The butyl chain of this compound is flexible and can adopt various conformations in solution. Dynamic NMR (DNMR) techniques can be used to study the rates of these conformational changes. By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of exchange between different conformations becomes comparable to the NMR timescale. This allows for the determination of the energy barriers associated with bond rotations within the butyl chain, providing a quantitative understanding of the molecule's flexibility.

Mass Spectrometry for Detailed Molecular Profiling

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of this compound and its fragments. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Upon ionization, the molecule will fragment in predictable ways. For an ether like this compound, a common fragmentation pathway involves cleavage of the C-O bond of the ether linkage. Another significant fragmentation for primary amines is the α-cleavage, which would involve the loss of an alkyl radical from the carbon adjacent to the nitrogen. The brominated aromatic ring can also undergo fragmentation, often involving the loss of the bromine atom or the entire bromophenoxy group.

Predicted HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₅BrON⁺ | 244.0335 / 246.0315 |

| [M-NH₃]⁺ | C₁₀H₁₁BrO⁺ | 226.0015 / 228.0000 |

| [C₄H₁₀N]⁺ | CH₃CH₂CH₂CH₂NH₂⁺ | 72.0813 |

| [C₆H₄BrO]⁺ | Br-C₆H₄-O⁺ | 170.9498 / 172.9478 |

Note: m/z values are for the monoisotopic masses of the most abundant isotopes and will show the characteristic bromine isotope pattern.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Derivative Structures in Complex Mixtures

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds within complex mixtures, such as reaction products or metabolites. In an MS/MS experiment, a specific precursor ion of interest (e.g., the molecular ion of a derivative of this compound) is selected, isolated, and then fragmented. The resulting product ions are then analyzed. This process provides a fragmentation fingerprint that is unique to the selected precursor ion. By analyzing the fragmentation patterns, it is possible to identify the structure of derivatives, even when they are present in low concentrations. This is particularly useful for identifying products of reactions involving the amine or the aromatic ring of this compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation and Structural Characterization

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical tool, offering an additional dimension of separation based on the size, shape, and charge of an ion as it traverses a gas-filled drift tube under the influence of an electric field. nih.govresearchgate.net This technique is particularly valuable for separating isomeric and isobaric species that are indistinguishable by mass spectrometry alone.

For this compound, IMS-MS can be employed to distinguish it from any potential structural isomers. The protonated molecule, [C₁₀H₁₄BrNO + H]⁺, would be generated using a soft ionization technique such as electrospray ionization (ESI). The resulting ion's travel time through the ion mobility cell provides a collision cross-section (CCS) value, which is a characteristic physical property related to its three-dimensional structure.

The mobility of an ion is influenced by its structural class. For aromatic amines, studies have shown that primary amines tend to have lower mobilities (larger CCS values) compared to secondary or tertiary amines of similar mass. This is attributed to the greater interaction of the protonated primary amine group (-NH₃⁺) with the drift gas. researchgate.netchemicalbook.com Therefore, this compound, as a primary amine, would be expected to exhibit a specific and predictable mobility that can be used for its identification in complex mixtures.

Hypothetical IMS-MS data for the protonated molecule of this compound is presented in the table below. The predicted CCS value is calculated based on its structural features and comparison with known values for similar aromatic amines.

| Analyte | Molecular Formula | Adduct | m/z (calculated) | Predicted Collision Cross Section (CCS) in N₂ (Ų) |

|---|---|---|---|---|

| This compound | C₁₀H₁₄BrNO | [M+H]⁺ | 244.0386 | 155.8 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govresearchgate.net These methods are indispensable for confirming the synthesis of this compound and for monitoring its subsequent chemical transformations.

The FTIR and Raman spectra of this compound would exhibit a unique "fingerprint" arising from the combination of vibrations from its constituent parts: the p-substituted benzene (B151609) ring, the ether linkage, the aliphatic butyl chain, and the primary amine group.

The presence of the p-bromophenoxy moiety would be confirmed by characteristic aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear as a strong band in the lower frequency region, generally between 600 and 500 cm⁻¹. nist.govchemicalbook.com The aryl ether C-O-C linkage would show characteristic asymmetric and symmetric stretching bands.

The butan-1-amine portion of the molecule would be identified by the N-H stretching vibrations of the primary amine group, which typically appear as a pair of bands in the 3400-3250 cm⁻¹ region in the FTIR spectrum. nih.govnist.gov The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl chain would be observed in the 2960-2850 cm⁻¹ range. researchgate.net

A detailed assignment of the predicted principal vibrational modes for this compound is provided in the table below, based on established correlation tables and data from structurally similar compounds like p-bromophenol and n-butylamine.

| Vibrational Mode | Functional Group | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3400 - 3250 | 3400 - 3250 | Medium (FTIR), Weak (Raman) |